(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone physical properties
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone physical properties
This guide serves as a definitive technical reference for (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone , a critical chiral building block in the synthesis of nucleoside analogs, peptidomimetics, and complex pharmaceutical intermediates.[1]
[1]
Executive Summary
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (CAS 105526-85-0) is a protected derivative of L-pyroglutaminol.[1] It retains the chiral integrity of its precursor, L-glutamic acid, providing a rigid pyrrolidinone scaffold with a bulky trityl (triphenylmethyl) protecting group at the primary hydroxyl position.[1] This compound is extensively utilized in drug discovery for introducing fixed stereochemistry into antiviral agents (e.g., dideoxynucleosides) and glutamate receptor modulators.[1]
Physicochemical Profile
The following data aggregates experimental values and predictive models for high-purity (>98%) samples.
| Property | Specification | Notes |
| IUPAC Name | (5S)-5-(triphenylmethoxymethyl)pyrrolidin-2-one | |
| CAS Number | 105526-85-0 | |
| Molecular Formula | C₂₄H₂₃NO₂ | |
| Molecular Weight | 357.45 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 162 – 167 °C | High crystallinity due to trityl stacking [1].[1] |
| Optical Rotation | [α]₂₀ᴰ (+) | Dextrorotatory in MeOH/CHCl₃. |
| Solubility | Soluble: DCM, DMSO, DMF, Ethyl AcetateInsoluble: Water, Hexanes | Lipophilic trityl group dominates solubility. |
| pKa | ~16.6 (Lactam NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH).[1] |
Structural Characterization & Stability
Stereochemistry
The compound possesses a single chiral center at the C5 position of the pyrrolidine ring. It is derived from L-pyroglutamic acid (S-configuration), and the synthesis typically proceeds with complete retention of stereochemistry.[1] The bulky trityl group shields the hydroxymethyl substituent, preventing unwanted side reactions during subsequent functionalization of the lactam nitrogen.
Protecting Group Dynamics
The Trityl (Trt) group is acid-labile but stable under basic and nucleophilic conditions.[1]
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Stability : Stable against NaH, LiAlH₄ (at low temps), and alkylating agents.[1]
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Deprotection : Rapidly removed using Trifluoroacetic acid (TFA) or dilute HCl in MeOH.[1]
Lactam Reactivity
The amide nitrogen (N1) is a nucleophile only after deprotonation. The carbonyl (C2) is susceptible to nucleophilic attack but is less reactive than acyclic amides due to ring strain constraints.
Synthesis & Manufacturing Workflow
The synthesis is a linear sequence starting from the "Chiral Pool" (L-Glutamic Acid).[1]
Synthesis Pathway Diagram
Figure 1: Synthetic route from L-Glutamic Acid to the Trityl-protected scaffold.[1][2]
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Preparation of (S)-5-(Hydroxymethyl)-2-pyrrolidinone
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Reagents : Ethyl L-pyroglutamate (100 mmol), Sodium Borohydride (NaBH₄, 75 mmol), Ethanol (Abs.).[1]
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Procedure :
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Dissolve Ethyl L-pyroglutamate in absolute ethanol at 0°C.
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Add NaBH₄ portion-wise over 30 minutes to control hydrogen evolution.
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Allow warming to Room Temperature (RT) and stir for 4 hours.
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Quench : Carefully add dilute HCl until pH ~7.
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Purification : Evaporate EtOH, extract with DCM/MeOH (9:1), and dry over MgSO₄.
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Yield: ~85% (Viscous oil or low-melting solid).[1]
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Step 2: Tritylation (Protection) [1]
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Reagents : (S)-5-(Hydroxymethyl)-2-pyrrolidinone (50 mmol), Trityl Chloride (Trt-Cl, 55 mmol), Triethylamine (TEA, 75 mmol), DMAP (catalytic), DCM (anhydrous).[1]
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Procedure :
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Dissolve the alcohol intermediate in anhydrous DCM (250 mL).
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Add TEA and catalytic DMAP.
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Cool to 0°C. Add Trityl Chloride portion-wise.
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Stir at RT for 12–18 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show the disappearance of the polar alcohol spot.
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Workup : Wash with water (2x), saturated NaHCO₃ (1x), and brine.[1]
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Crystallization : Recrystallize from Ethyl Acetate/Hexane to obtain white crystals.
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Target Yield: 75–80%.
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Quality Control & Identification
To validate the identity of (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone , compare analytical data against these standards:
| Method | Diagnostic Signals |
| ¹H NMR (CDCl₃) | δ 7.20–7.50 (m, 15H) : Trityl aromatic protons.δ 6.10 (br s, 1H) : Lactam NH.δ 3.70–3.80 (m, 1H) : C5-H (chiral center).δ 3.00–3.20 (dd, 2H) : CH₂-OTr protons.δ 2.10–2.40 (m, 4H) : Ring CH₂ protons.[1] |
| IR Spectroscopy | 1690–1700 cm⁻¹ : Strong C=O stretch (Lactam).3200 cm⁻¹ : N-H stretch (Broad).1595 cm⁻¹ : Aromatic C=C (Trityl).[1] |
| Mass Spectrometry | [M+Na]⁺ = 380.16 : Sodium adduct dominant in ESI.Fragment 243 m/z : Trityl cation (CPh₃⁺), highly characteristic.[1] |
Applications in Drug Development
Nucleoside Analog Synthesis
This compound mimics the ribose sugar ring in nucleoside analogs. By alkylating the lactam nitrogen (N1) with nucleobases (e.g., Thymine, Cytosine), researchers create dideoxynucleoside analogs used in antiretroviral therapies (HIV/AIDS) [2].[1]
Peptidomimetics
The rigid pyrrolidinone ring acts as a gamma-turn mimetic in peptide chains.[1] The trityl group allows for orthogonal protection strategies; it can be removed to reveal the primary alcohol for coupling to amino acids, while the lactam nitrogen can be functionalized to extend the peptide backbone.
Handling and Safety Information
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GHS Classification : Warning.
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Hazard Statements : H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]
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Storage : Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place. The compound is hygroscopic; protect from moisture to prevent hydrolysis of the trityl ether over long periods.
References
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BOC Sciences . Product Specification: (S)-5-(Trityloxymethyl)-2-pyrrolidinone (CAS 105526-85-0).[1][3][4][] Retrieved from [1]
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Nagasaka, T., et al. (1995).[1] "Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid." Chemical and Pharmaceutical Bulletin, 43(6), 1081-1088.[1]
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Sigma-Aldrich .[1] Product Detail: (S)-5-(Hydroxymethyl)-2-pyrrolidinone.[1] Retrieved from
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PubChem . Compound Summary: (S)-5-(Hydroxymethyl)-2-pyrrolidinone.[1] National Library of Medicine. Retrieved from [1]
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ChemScene . Safety Data Sheet: (S)-5-((Trityloxy)methyl)pyrrolidin-2-one. Retrieved from
